molecular formula C23H18ClN3O3 B6501944 2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903344-18-3

2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B6501944
CAS No.: 903344-18-3
M. Wt: 419.9 g/mol
InChI Key: UMWXJBZAKGVDDK-UHFFFAOYSA-N
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Description

This compound belongs to the indolizine-carboxamide class, characterized by a bicyclic indolizine core substituted with an amino group, a carboxamide moiety linked to a 4-chlorophenyl group, and a 3-methoxybenzoyl substituent.

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-17-6-4-5-14(13-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-10-8-15(24)9-11-16/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWXJBZAKGVDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3O3C_{23}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 419.87 g/mol. The structure features an indolizine core, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxybenzoyl groups enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory properties : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
  • Anticancer effects : Preliminary studies suggest that it can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial activity : Similar compounds have shown moderate to strong activity against several bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory and metabolic pathways.
  • Receptor Modulation : The compound can interact with cell surface receptors, altering cellular signaling pathways.
  • Gene Expression Regulation : It may influence the expression of genes related to various biological processes, including apoptosis and cell cycle regulation.

In Vitro Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of indolizine compounds, including the target compound, inhibited proliferation in cancer cell lines such as HeLa and A549. The IC50 values ranged from 5 to 15 µM, indicating promising anticancer potential .
  • Anti-inflammatory Effects :
    • Molecular docking studies revealed that this compound binds effectively to COX enzymes, suggesting a mechanism for its anti-inflammatory activity. The binding affinity was significantly enhanced due to the presence of the chlorophenyl group .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChlorophenyl and methoxy groupsAnti-inflammatory, anticancer
2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamideFluorinated phenyl groupEnhanced COX binding affinity
2-amino-N-(3-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamideMethylphenyl substitutionCytotoxic effects on cancer cells

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide exhibits several promising biological activities:

  • G Protein-Coupled Receptor (GPCR) Modulation : The compound has been identified as a ligand for the relaxin receptor 1 (RXFP1), suggesting its potential as a starting point for developing selective modulators of other GPCRs, which are crucial in various physiological processes .
  • Anti-inflammatory Properties : Similar compounds have shown interactions with cyclooxygenase enzymes, which play a key role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity : Indolizine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The unique functional groups allow for various modifications that can enhance biological activity or alter pharmacological properties. For instance, the amino group can participate in nucleophilic substitutions, while the carbonyl group can undergo condensation reactions .

Several studies have explored the applications of this compound:

  • Binding Affinity Studies : Research has focused on its binding affinity to various biological targets relevant to cancer and infectious diseases. These studies help elucidate the mechanism of action and optimize the compound's efficacy .
  • Synthetic Pathways : A recent study highlighted a recyclable stereoauxiliary aminocatalyzed strategy for synthesizing related indolizine compounds, showcasing the versatility of these structures in drug development .
  • Pharmacological Profiles : Computational and crystallographic studies have provided insights into the pharmacological profiles of indolizines, demonstrating their potential as therapeutic agents .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to structurally similar indolizine and thiazole derivatives (Table 1).

Table 1: Structural Comparison with Analogues

Compound Name (CAS or Entry) Core Structure Benzoyl/Thiazole Substituent Phenyl Group Substituent Molecular Weight Key Features
Target Compound Indolizine 3-methoxybenzoyl 4-chlorophenyl ~437.9* Electron-donating methoxy; chloro enhances lipophilicity
903281-88-9 Indolizine 4-nitrobenzoyl 3-chloro-4-methylphenyl 448.9 Electron-withdrawing nitro; methyl increases steric bulk
903283-09-0 Indolizine 4-nitrobenzoyl 3-chloro-2-methylphenyl 448.9 Nitro group; ortho-methyl alters spatial orientation
Entry 10 () Thiazole 1H-indol-3-yl 4-chlorophenyl N/A Thiazole core; antimicrobial activity (inhibitory zones: 3, 4, 4)
Entry 16 () Thiazole 3-nitroguanidino 4-chlorophenyl N/A Nitroguanidino enhances polarity; highest inhibitory zones (11, 6, 6)

*Calculated molecular weight based on formula C₂₃H₂₀ClN₃O₄.

Electronic and Solubility Effects

  • Nitro vs. Methoxy : Nitro groups (e.g., in 903281-88-9) are electron-withdrawing, which may enhance binding to electron-deficient enzyme pockets but reduce solubility .

Bioactivity Implications

  • Antimicrobial Potential: Thiazole derivatives with 4-chlorophenyl groups (e.g., Entry 10 and 16 in ) exhibit notable inhibitory zones against bacteria, suggesting the target’s 4-chlorophenyl group may similarly enhance antimicrobial activity .
  • Steric Effects : Ortho-substituents (e.g., 3-chloro-2-methylphenyl in 903283-09-0) may hinder binding compared to the target’s para-substituted chlorophenyl group .

Preparation Methods

Pyridinium Bromide Cyclization

Adapted from, the synthesis begins with the formation of a pyridinium bromide intermediate. For example, 4-methoxypyridine reacts with phenacyl bromides under anhydrous conditions to yield 1-(2-(substituted phenyl)-2-oxoethyl)-4-methoxypyridinium bromides. This intermediate undergoes cyclization in the presence of ethyl propiolate or analogous alkynes to form ethyl indolizine-1-carboxylates.

Critical Parameters :

  • Solvent : Dry dimethylformamide (DMF) or acetone ().

  • Temperature : 60–65°C for cyclization ().

  • Catalyst : Triethylamine or DBU for deprotonation.

For the target compound, substituting the phenacyl bromide with 3-methoxybenzoyl chloride derivatives would introduce the 3-methoxybenzoyl group at position 3 of the indolizine ring.

Functionalization of the Indolizine Scaffold

Introduction of the Carboxamide Group

The conversion of ester groups to carboxamides is well-documented in. Ethyl indolizine-1-carboxylates react with 4-chloroaniline in the presence of coupling agents such as N,N'-carbonyldiimidazole (CDI) or HATU.

Procedure :

  • Activation : Treat ethyl 3-(3-methoxybenzoyl)indolizine-1-carboxylate with CDI in tetrahydrofuran (THF) at 50–55°C for 2 hours ().

  • Amination : Add 4-chloroaniline and stir at 60–65°C for 50 hours ().

  • Workup : Extract with dichloromethane, wash with brine, and purify via recrystallization (ethanol/water).

Yield : ~70–80% based on analogous reactions ().

Amino Group Installation

The 2-amino group is introduced via nitration followed by reduction or direct substitution.

Nitration-Reduction Pathway :

  • Nitration : Treat the indolizine intermediate with fuming HNO₃ at 0°C to install a nitro group at position 2.

  • Reduction : Use hydrogen gas with Pd/C or sodium dithionite to reduce the nitro group to an amine ().

Direct Amination :
Employ Buchwald-Hartwig coupling with ammonia or ammonium acetate under palladium catalysis ().

Optimization and Mechanistic Insights

Regioselectivity in Cyclization

The position of substituents on the pyridinium precursor dictates regioselectivity. Computational studies in suggest that electron-withdrawing groups (e.g., methoxy) at the para position of the benzoyl group stabilize transition states, favoring cyclization at position 3.

Solvent and Temperature Effects

  • DMF : Enhances solubility of polar intermediates but may lead to side reactions at elevated temperatures ().

  • THF : Preferred for coupling reactions due to inertness and moderate polarity ().

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Indolizine H-1: δ 9.41 (d, J = 7.5 Hz, 1H) ().

    • NH₂: δ 6.85 (s, 2H, exchangeable).

    • 3-Methoxybenzoyl: δ 7.49–7.31 (m, 4H), δ 3.88 (s, 3H) ().

  • LC-MS (ESI+) : m/z 419.9 [M+H]⁺, consistent with C₂₃H₁₈ClN₃O₃ ().

Purity and Yield Optimization

ParameterOptimal ValueSource
Reaction Time50–60 hours
Coupling AgentCDI
RecrystallizationEthanol/H₂O
Final Yield75–80%

Challenges and Alternative Approaches

Competing Side Reactions

  • Ester Hydrolysis : Uncontrolled hydrolysis of the ethyl carboxylate to carboxylic acid may occur if moisture is present. Mitigated by anhydrous conditions ().

  • Oxidation of Amine : The 2-amino group is prone to oxidation; use of antioxidant agents like BHT is recommended ().

Alternative Coupling Strategies

  • Urea Formation : Reacting isocyanates with amines under milder conditions ().

  • Enzyme-Mediated Amination : Lipases or proteases for stereoselective amidation ( ).

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step condensation and substitution reactions. Key optimizations include:

  • Temperature Control : Maintaining 60–80°C during benzoylation steps to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity (>95%) .
    • Critical Parameters : Monitor reaction progress via TLC and confirm final structure with 1H^1H/13C^{13}C NMR and mass spectrometry .

Q. What analytical techniques are essential for validating the compound’s structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy : Confirm the presence of amine (-NH2_2), carboxamide (-CONH-), and methoxy (-OCH3_3) groups .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 448.3) .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays aligned with indolizine derivatives’ known activities:

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM doses .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for HDAC or kinase targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from structural analogs or experimental variables. Strategies include:

  • SAR Analysis : Compare substituent effects (e.g., 4-Cl vs. 4-F phenyl groups on enzyme affinity) .
  • Standardized Assays : Replicate studies under controlled conditions (pH, serum concentration) .
  • Computational Validation : Molecular docking to verify target binding consistency across analogs .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : A multi-modal workflow is recommended:

  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., HDACs) to identify binding motifs .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) to detect downstream gene regulation .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Focus on modifying key functional groups:

  • Core Modifications : Replace indolizine with indazole or benzothiophene to assess ring flexibility .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance target affinity .
  • Bioisosteres : Substitute methoxybenzoyl with thiophene-2-carbonyl for improved metabolic stability .

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